Alcaftadine Methylhydroxy-N-demethylated

Description

Identification and Nomenclature within Metabolic Pathways

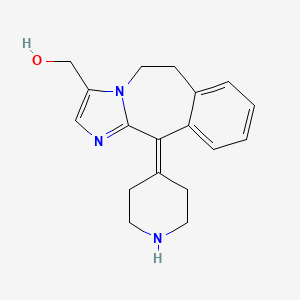

The formal chemical name for Alcaftadine (B1684316) Methylhydroxy-N-demethylated, as indexed in chemical databases, is (11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b] nih.govbenzazepin-3-yl)methanol. nih.gov This nomenclature provides a precise description of its molecular structure.

The name itself suggests the biochemical modifications it has undergone relative to the parent compound, Alcaftadine. "Methylhydroxy" indicates the reduction of the formyl (aldehyde) group on the imidazobenzazepine core to a hydroxymethyl (alcohol) group. "N-demethylated" points to the removal of a methyl group from the piperidine (B6355638) ring. In metabolic studies, it would be identified and quantified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which can distinguish it from Alcaftadine and its other metabolites based on its unique mass and retention time.

Table 1: Chemical Identification of Alcaftadine Methylhydroxy-N-demethylated

| Identifier | Value |

|---|---|

| IUPAC Name | (11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b] nih.govbenzazepin-3-yl)methanol |

| Molecular Formula | C18H21N3O |

| CAS Number | 147582-55-6 |

Relationship to Parent Compound Alcaftadine and Other Biotransformation Products

The biotransformation of Alcaftadine in the body is a multi-step process primarily mediated by cytosolic enzymes, rather than the more common cytochrome P450 (CYP450) system. nih.govfda.govcrsubscription.com The main metabolic pathway is the rapid oxidation of Alcaftadine's aldehyde group to form its active carboxylic acid metabolite. nih.govfda.gov This carboxylic acid metabolite is the most significant biotransformation product in terms of concentration and pharmacological activity. nih.govfda.gov

This compound arises from a different and less prominent metabolic route. Its formation involves two distinct biochemical reactions:

Reduction: The aldehyde group of Alcaftadine is reduced to a primary alcohol.

N-demethylation: The methyl group attached to the nitrogen atom of the piperidine ring is removed.

These transformations result in a compound that is structurally distinct from both the parent drug and its primary carboxylic acid metabolite. Other potential, though less studied, biotransformation products of Alcaftadine include N-oxides, which are formed through oxidation. nih.gov The presence of these various metabolites underscores the complexity of Alcaftadine's metabolic profile, even if the carboxylic acid pathway predominates.

Table 2: Comparison of Alcaftadine and its Derivatives

| Compound | Key Structural Feature | Role in Metabolism |

|---|---|---|

| Alcaftadine | Formyl group (-CHO) and N-methyl-piperidine | Parent Drug |

| Alcaftadine Carboxylic Acid Metabolite | Carboxylic acid group (-COOH) | Primary, Active Metabolite |

| This compound | Hydroxymethyl group (-CH2OH) and demethylated piperidine | Minor Biotransformation Product |

| Alcaftadine N-Oxide | Oxidized nitrogen on the piperidine ring | Potential Degradation Product |

Significance as a Metabolite in Preclinical Research

The significance of a metabolite in preclinical research is often tied to its concentration in the body, its pharmacological activity, and its potential for causing off-target effects. In the case of Alcaftadine, preclinical and clinical pharmacology studies have overwhelmingly focused on the parent compound and its active carboxylic acid metabolite. arvojournals.orgresearchgate.net The rapid formation and high plasma concentrations of the carboxylic acid metabolite establish it as the primary contributor to Alcaftadine's systemic effects after topical administration. nih.govfda.gov

In contrast, there is a notable absence of significant research in the published scientific literature specifically detailing the preclinical significance of this compound. It is not highlighted in key regulatory documents, such as FDA clinical pharmacology reviews, which concentrate on the main metabolic pathway. This suggests that this compound is likely formed in very small quantities and/or possesses minimal to no significant pharmacological activity. Its primary role in a preclinical context would therefore be as a reference standard in comprehensive metabolic profiling studies, helping to ensure that all potential biotransformation products are identified and accounted for, even those that are not pharmacologically significant.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl)methanol |

InChI |

InChI=1S/C18H21N3O/c22-12-15-11-20-18-17(14-5-8-19-9-6-14)16-4-2-1-3-13(16)7-10-21(15)18/h1-4,11,19,22H,5-10,12H2 |

InChI Key |

UTKZLJSWZBVSOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4CO |

Origin of Product |

United States |

Elucidation of Chemical Structure and Stereochemical Considerations

Methodologies for Structural Determination

The definitive structure of Alcaftadine (B1684316) Methylhydroxy-N-demethylated is established through several key analytical methodologies.

Spectroscopic techniques form the cornerstone of molecular structure elucidation. While specific spectra for this metabolite are not widely published, the expected data can be inferred from the known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise arrangement of atoms within a molecule. nih.govnih.gov A ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzazepine ring system, aliphatic protons of the piperidine (B6355638) and dihydroimidazo rings, and a distinct signal for the methylene protons of the hydroxymethyl group (-CH₂OH). The absence of a signal corresponding to the N-methyl group, typically found in the parent compound alcaftadine, would confirm the N-demethylation. semanticscholar.org Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the exact position of the hydroxymethyl group. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C18H21N3O). smolecule.com Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting patterns. dtu.dk The fragmentation would be expected to show a neutral loss corresponding to the hydroxymethyl group and characteristic fragments of the core ring system, providing further structural confirmation.

| Technique | Expected Observation for Alcaftadine Methylhydroxy-N-demethylated | Inference |

| ¹H NMR | Absence of N-CH₃ signal; Presence of -CH₂OH and N-H signals. | Confirms N-demethylation and presence of methylhydroxy group. |

| ¹³C NMR | Signal for a primary alcohol carbon (-CH₂OH). | Confirms presence and type of hydroxyl modification. |

| HRMS | Accurate mass measurement corresponding to C18H21N3O. | Confirms elemental composition. |

| MS/MS | Characteristic fragmentation pattern showing loss of specific functional groups. | Provides data on molecular structure and connectivity. |

The identification of metabolites in complex biological matrices is heavily reliant on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov An LC-MS/MS method would be the standard approach for identifying this compound in vivo or in vitro. nih.gov

The process involves:

Chromatographic Separation : A biological sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the mixture are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. semanticscholar.org This isolates the metabolite from the parent drug and other endogenous compounds.

Mass Spectrometric Detection : As the separated components exit the chromatography column, they are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ion of the metabolite.

Fragmentation Analysis : The parent ion is then fragmented, and the masses of the resulting fragment ions are measured (MS/MS). This fragmentation pattern serves as a structural fingerprint. The identification of this compound would be confirmed by comparing its retention time and mass spectra with that of a synthesized reference standard.

Characterization of Specific Methylhydroxy and N-demethylated Modifications

The identity of this compound is defined by two key structural changes from the parent alcaftadine molecule.

N-demethylation : This modification involves the removal of a methyl group (-CH₃) from the nitrogen atom of the piperidine ring. This results in a secondary amine (N-H) at that position. synzeal.com In mass spectrometry, this change accounts for a net loss of 14 atomic mass units (CH₂) compared to a hypothetical N-demethylated intermediate. This modification can be confirmed by the disappearance of the N-methyl signal in an NMR spectrum and the appearance of a signal for the N-H proton.

Methylhydroxy Modification : This modification is the result of the metabolic conversion of the formyl group (-CHO) on the parent alcaftadine to a hydroxymethyl group (-CH₂OH). nih.gov This represents a net addition of two hydrogen atoms. This change would be confirmed in an NMR spectrum by the appearance of signals corresponding to the -CH₂OH group and in an infrared (IR) spectrum by the appearance of a broad O-H stretching band. In mass spectrometry, this modification results in a net increase of 2 atomic mass units compared to the parent aldehyde group.

Metabolic Formation and Enzymatic Biotransformation of Alcaftadine to Its Methylhydroxy N Demethylated Analogue

Pathways of Formation from Alcaftadine (B1684316): Reduction and Demethylation

The chemical structure of alcaftadine features a formyl group (an aldehyde) and an N-methylated piperidine (B6355638) ring, both of which are susceptible to metabolic modification. nih.gov The formation of the Methylhydroxy-N-demethylated metabolite requires two key transformations: the reduction of the aldehyde to a primary alcohol (a hydroxymethyl group) and the removal of the methyl group from the piperidine nitrogen.

Role of Cytosolic Enzymes in Aldehyde Reduction

The conversion of alcaftadine's aldehyde group to a hydroxymethyl group is a reductive metabolic reaction. This process is primarily mediated by enzymes located in the cytosol, the soluble fraction of the cell's cytoplasm. nih.gov Key enzyme superfamilies responsible for reducing aldehydes include aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs), which utilize NADPH or NADH as cofactors, respectively. mdpi.com These enzymes facilitate the reduction of aldehydes to their corresponding primary or secondary alcohols. mdpi.comnih.gov While the metabolism of alcaftadine to its main carboxylic acid metabolite is known to be mediated by non-CYP450 cytosolic enzymes, the reduction pathway to the methylhydroxy analogue is also consistent with the activity of cytosolic aldehyde-metabolizing enzymes like aldehyde reductases. nih.govresearchgate.netindexcopernicus.com

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Lines

The elucidation of metabolic pathways relies heavily on in vitro experimental systems that utilize isolated cellular components and cultured cells. nih.gov For alcaftadine, studies employing liver subcellular fractions (microsomes and cytosol) and hepatocytes have been instrumental in characterizing its biotransformation. nih.gov

Microsomal and Cytosolic Contributions to Formation

To form the Methylhydroxy-N-demethylated metabolite, enzymes from both the microsomal and cytosolic fractions are necessary.

Cytosolic Fraction: This fraction contains the soluble enzymes, such as aldehyde reductases, required for the reduction of alcaftadine's aldehyde group to a hydroxymethyl group. researchgate.netbioivt.com

Microsomal Fraction: This fraction is rich in membrane-bound enzymes, particularly the CYP450 superfamily, which are responsible for oxidative reactions like N-demethylation. bioivt.com

Therefore, incubating alcaftadine with either fraction alone would likely result in only one of the required transformations. Systems that contain both compartments, such as liver S9 fractions (which include both microsomes and cytosol) or intact hepatocytes, are required to observe the complete formation of the Methylhydroxy-N-demethylated analogue. nih.govnih.gov

| Subcellular Fraction | Primary Enzymes | Metabolic Reaction | Relevance to Metabolite Formation |

|---|---|---|---|

| Cytosol | Aldehyde Reductases, Alcohol Dehydrogenases | Aldehyde Reduction | Formation of the hydroxymethyl group |

| Microsomes | Cytochrome P450 (CYP) Enzymes | N-Demethylation | Removal of the N-methyl group |

| S9 Fraction | Mixture of Cytosolic and Microsomal Enzymes | Both Reduction and N-Demethylation | Required for the complete two-step formation of the metabolite |

| Hepatocytes (Whole Cells) | Complete set of cellular enzymes | All relevant metabolic pathways | Provides the most physiologically relevant model for overall metabolism |

Species-Specific Differences in Metabolite Generation

Significant variations in drug metabolism are often observed between different species, which can impact the qualitative and quantitative profile of metabolites. rug.nl These differences are largely due to variations in the expression levels and catalytic activities of drug-metabolizing enzymes, especially CYP450s. longdom.org In vitro comparative studies using liver microsomes, cytosol, or hepatocytes from humans and various animal species (e.g., rats, mice, dogs, monkeys) are crucial for identifying these differences. europa.eufrontiersin.org For alcaftadine, metabolic studies have been conducted across different species to assess the relevance of animal models for predicting human metabolism. nih.gov Such studies help determine if metabolites like the Methylhydroxy-N-demethylated analogue are formed consistently across species or if they are unique to certain species, which is a critical consideration in drug development and safety assessment. europa.eu

Isotopic Labeling Studies for Metabolic Pathway Confirmation

Isotopic labeling is a definitive technique used to trace the metabolic fate of a drug. nih.govmusechem.com This method involves synthesizing the drug molecule with one or more atoms replaced by a stable or radioactive isotope (e.g., ¹⁴C, ³H, or ²H). wikipedia.orgresearchgate.net When the labeled drug is introduced into a biological system, the isotopic tag allows for the unambiguous tracking of the parent compound and all its subsequent metabolites. nih.gov

Molecular Pharmacology and Receptor Interaction Profiles of Alcaftadine Methylhydroxy N Demethylated

Ligand Binding Affinity and Selectivity at Histamine (B1213489) Receptors

Extensive searches of publicly available scientific literature and databases have revealed no specific data on the ligand binding affinity and selectivity of Alcaftadine (B1684316) Methylhydroxy-N-demethylated at histamine receptors. While this compound is identified as a metabolite and N-demethylated derivative of alcaftadine, its direct interactions with histamine receptors have not been characterized in published research. nih.govlgcstandards.comsynzeal.comaquigenbio.comchemsrc.com

Interaction with Histamine H1 Receptors: Binding Kinetics and Dissociation Constants

There is currently no available information regarding the binding kinetics or dissociation constants (such as Kᵢ or Kₑ) of Alcaftadine Methylhydroxy-N-demethylated specifically at histamine H1 receptors. Studies detailing its association and dissociation rates, which are crucial for understanding the duration and nature of its potential receptor blockade, have not been published.

Modulatory Effects on Histamine H2 and H4 Receptors

Information on the modulatory effects of this compound on histamine H2 and H4 receptors is not present in the current scientific literature. Research to determine whether this compound acts as an agonist, antagonist, or has any allosteric modulatory effects at these receptor subtypes has not been reported.

Comparative Molecular Pharmacology with Alcaftadine and Other Antihistamines

Due to the absence of pharmacological data for this compound, a comparative analysis of its molecular pharmacology with its parent compound, alcaftadine, or other antihistamines cannot be conducted. Such a comparison would require data on its receptor binding affinities, selectivity, and functional activity, none of which are currently available.

Mechanisms of Action at Cellular Receptors: Antagonism or Inverse Agonism

The specific mechanism of action of this compound at a cellular level remains uninvestigated in published studies. Consequently, it is not known whether this compound would act as a neutral antagonist, preventing agonist binding, or as an inverse agonist, reducing the basal activity of histamine receptors.

Cellular and Subcellular Mechanistic Investigations of Alcaftadine Methylhydroxy N Demethylated

Impact on Mast Cell Degranulation and Histamine (B1213489) Release In Vitro

Modulation of Eosinophil Activation and Chemotaxis in Cellular Models

Similarly, the direct modulation of eosinophil activation and chemotaxis by Alcaftadine (B1684316) Methylhydroxy-N-demethylated in cellular models has not been specifically reported. Alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils. rxreasoner.comcrsubscription.com In murine models of allergic conjunctivitis, alcaftadine treatment was associated with significantly lower conjunctival eosinophil infiltration compared to controls. researchgate.netnih.gov The mechanism for this is thought to be related to its broad-spectrum antihistamine activity, including antagonism at H4 receptors which are implicated in eosinophil chemotaxis. nih.gov It remains to be elucidated whether the Methylhydroxy-N-demethylated metabolite contributes significantly to this anti-eosinophil activity and by what direct mechanisms.

Effects on Inflammatory Mediator Production in Isolated Cell Systems

Specific data on the effects of Alcaftadine Methylhydroxy-N-demethylated on the production of various inflammatory mediators—such as prostaglandins, leukotrienes, and cytokines—in isolated cell systems are not available in the current body of scientific literature. Preclinical studies have demonstrated the anti-inflammatory effects of alcaftadine, which would encompass the inhibition of such mediators. arvojournals.org The release of pro-inflammatory mediators from mast cells, including prostaglandins and cytokines, is a critical part of the late-phase allergic response, and alcaftadine's mast cell stabilizing properties suggest an inhibitory effect on their release. nih.govdovepress.com However, the direct action of its carboxylic acid metabolite on the synthesis and release of these mediators from inflammatory cells has not been independently verified.

Intracellular Signaling Cascades Triggered by this compound

Research detailing the specific intracellular signaling cascades triggered or inhibited by this compound is not present in the available literature. The parent compound, alcaftadine, is known to be an antagonist at histamine H1, H2, and H4 receptors. nih.govresearchgate.net Antagonism of these G protein-coupled receptors would inherently involve modulation of downstream signaling pathways, such as those involving phospholipase C, inositol trisphosphate, and intracellular calcium mobilization. However, studies have not been published that specifically investigate the binding affinities and subsequent signaling events initiated by the this compound metabolite at these or other receptors.

Advanced Analytical and Bioanalytical Methodologies for Alcaftadine Methylhydroxy N Demethylated Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the separation and quantification of drug metabolites from complex biological matrices. The development of validated chromatographic methods for Alcaftadine (B1684316) Methylhydroxy-N-demethylated is essential for accurate pharmacokinetic studies and metabolic profiling. While specific validated methods for this particular metabolite are not extensively detailed in publicly available literature, the analytical approaches for the parent compound, Alcaftadine, and its other metabolites provide a strong foundation for the development of such methodologies.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically UV-Vis, is a widely used technique for the quantitative analysis of pharmaceuticals and their metabolites. For the analysis of Alcaftadine and its related compounds, reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. globalresearchonline.net These methods generally utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.

A hypothetical HPLC method for the quantitative analysis of Alcaftadine Methylhydroxy-N-demethylated could be developed based on the principles applied to Alcaftadine. Key parameters that would require optimization and validation would include:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating compounds of similar polarity. globalresearchonline.net

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) would be optimized to achieve adequate separation from the parent drug and other metabolites.

Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.

Detection: UV detection at a wavelength of maximum absorbance for the metabolite, likely to be similar to Alcaftadine's absorbance maxima around 282 nm or 284 nm, would be employed for quantification.

Validation Parameters: The method would need to be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Condition |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05% Orthophosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 284 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable when dealing with complex biological samples containing multiple metabolites. A UHPLC method for Alcaftadine has been developed, demonstrating its suitability for the analysis of related compounds. ajpsonline.com

For this compound, a UHPLC method would provide superior separation from structurally similar compounds. The key features of such a method would be:

Column: A sub-2 µm particle size column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm) is characteristic of UHPLC systems. semanticscholar.org

Mobile Phase: A gradient elution with a mobile phase similar to that used in HPLC, but optimized for the faster separation, would be employed. A mixture of ammonium acetate buffer and methanol has been used for the separation of Alcaftadine and its degradation products. semanticscholar.org

Flow Rate: The flow rate would be optimized for the smaller particle size column, typically in the range of 0.3-0.5 mL/min.

High-Resolution Detection: Coupling UHPLC with high-resolution mass spectrometry would offer the most powerful tool for both quantification and structural confirmation.

Table 2: Representative UHPLC System Parameters for Metabolite Analysis

| Parameter | Illustrative Condition |

| Stationary Phase | Acquity CSH C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH 5.0)B: Methanol (Gradient Elution) |

| Flow Rate | 0.4 mL/min |

| Detection | PDA at 284 nm / Mass Spectrometry |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in biological fluids. Several sources indicate that LC-MS/MS has been used to quantify concentrations of Alcaftadine and its active metabolite in human plasma. This technique is indispensable for bioanalytical studies where metabolite concentrations are often very low.

A validated LC-MS/MS method for this compound would involve:

Sample Preparation: An efficient extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be necessary to isolate the metabolite from the biological matrix and minimize matrix effects.

Chromatographic Separation: A rapid chromatographic separation, often using UHPLC, is employed to separate the analyte of interest from other components before it enters the mass spectrometer.

Mass Spectrometric Detection: The analysis is typically performed in the positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the metabolite and an internal standard are monitored. This provides excellent selectivity and sensitivity.

Table 3: Notional LC-MS/MS Parameters for the Bioanalysis of this compound

| Parameter | Illustrative Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the metabolite |

| Product Ion (Q3) | Specific fragment ion of the metabolite |

| Collision Gas | Argon |

| Internal Standard | A stable isotope-labeled version of the metabolite or a structurally similar compound |

Spectroscopic Techniques for Detection and Quantification

While chromatographic methods are central to the separation and quantification of this compound, spectroscopic techniques play a crucial role in the initial characterization and can be adapted for quantification in certain research contexts.

Spectrophotometric Approaches for Research Sample Analysis

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of a compound in solution, provided it has a suitable chromophore and is free from interfering substances. Alcaftadine exhibits a clear UV absorbance maximum, which has been utilized for its quantification in bulk and pharmaceutical formulations.

For the analysis of this compound in research samples, such as in-vitro metabolism studies where the metabolite might be isolated, spectrophotometry could be employed. The key steps would involve:

Determination of λmax: The wavelength of maximum absorbance (λmax) for the purified metabolite would be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

Calibration Curve: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

Quantification: The concentration of the metabolite in an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

It is important to note that this method lacks the specificity of chromatographic techniques and is only suitable for pure or simple sample matrices.

Spectrofluorimetric Methods for Enhanced Sensitivity

Spectrofluorimetry can offer significantly higher sensitivity than spectrophotometry for compounds that fluoresce. While there is no specific information on the fluorescence properties of this compound, a spectrofluorimetric method has been developed for the parent compound, Alcaftadine, based on its quenching effect on the fluorescence of eosin Y. nih.gov

Should this compound possess native fluorescence or be derivatized with a fluorescent tag, a spectrofluorimetric method could be developed. The development would involve:

Determination of Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for the metabolite would be identified to maximize the fluorescence signal.

Method Validation: The method would be validated for parameters such as linearity, sensitivity (LOD and LOQ), precision, and accuracy.

This approach could provide a highly sensitive means of quantification in research samples where high purity of the metabolite can be assured.

Development of Reference Standards and Analytical Standards for Research

The availability of highly characterized reference and analytical standards is a cornerstone of accurate and reproducible research in the pharmaceutical sciences. For this compound, also identified as Alcaftadine Metabolite 7, the development and provision of such standards are crucial for definitive identification, quantification, and comparison across different studies and laboratories.

Reference standards for this compound are commercially available from specialized suppliers. These standards are essential for the validation of analytical methods, serving as a benchmark against which the performance of an assay is measured. The development of these standards involves complex organic synthesis to produce a high-purity substance. Following synthesis, a comprehensive characterization process is undertaken to confirm the identity and purity of the compound.

The analytical data accompanying a reference standard is documented in a Certificate of Analysis (CoA). This document provides critical information for the researcher and typically includes:

Chemical Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Purity: Determined by High-Performance Liquid Chromatography (HPLC), which provides a quantitative measure of the compound's purity, often exceeding 98%.

Physical Properties: Such as appearance and melting point.

The availability of these well-characterized standards, complete with a detailed CoA, allows researchers to proceed with method development and validation with a high degree of confidence in the accuracy of their results.

Table 1: Analytical Techniques for Characterization of this compound Reference Standards

| Analytical Technique | Purpose | Typical Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the arrangement of protons and carbon atoms, verifying the chemical structure. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio, confirming the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of specific functional groups within the molecule. |

Methodologies for Stability Assessment in Research Matrices

Assessing the stability of this compound in various research matrices (e.g., buffers, biological fluids) is critical to ensure the integrity of experimental data. Stability-indicating analytical methods are developed to separate and quantify the intact compound from any potential degradation products that may form under various stress conditions. These methodologies are typically based on chromatographic techniques, primarily HPLC and Ultra-High-Performance Liquid Chromatography (UPLC).

The development of a stability-indicating method involves subjecting the compound to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies expose the analyte to a range of stress conditions to accelerate its degradation. The primary goal is to generate potential degradation products and demonstrate that the analytical method can effectively resolve the parent compound from these degradants.

Common stress conditions employed in forced degradation studies include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., 1N NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Stress: Subjecting the compound to high temperatures.

Photolytic Stress: Exposing the compound to UV and visible light.

While specific forced degradation studies for this compound are not extensively published, the methodologies applied to the parent drug, alcaftadine, provide a direct and relevant framework. Studies on alcaftadine have shown significant degradation under acidic, alkaline, and oxidative conditions. semanticscholar.org The analytical methods developed in these studies, typically reversed-phase HPLC with UV detection, have proven effective in separating the parent drug from its degradation products.

Table 2: Typical Conditions for Forced Degradation Studies of Alcaftadine and its Metabolites

| Stress Condition | Reagent/Condition | Duration and Temperature |

|---|---|---|

| Acid Hydrolysis | 1N HCl | 24 hours at 50°C |

| Base Hydrolysis | 1N NaOH | 24 hours at 50°C |

| Oxidation | 3% H₂O₂ | 24 hours at 50°C |

| Thermal Degradation | Dry Heat | Variable |

The validation of these stability-indicating methods is performed according to ICH guidelines and includes the assessment of parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is of paramount importance, as it demonstrates the ability to unequivocally assess the analyte in the presence of its degradation products. Techniques like UPLC coupled with mass spectrometry (UPLC-MS/MS) can be employed for the characterization of the degradation products formed during these stress studies. semanticscholar.org

By applying these rigorous methodologies for stability assessment, researchers can ensure that the concentrations of this compound measured in their studies are accurate and reflective of the true values, thereby maintaining the integrity and validity of their research findings.

Preclinical Studies in Animal Models Investigating Alcaftadine Methylhydroxy N Demethylated S Mechanistic Roles

In Vivo Studies on Histaminergic System Modulation in Animal Models

There is no publicly available data from in vivo animal studies that specifically investigates the modulation of the histaminergic system by Alcaftadine (B1684316) Methylhydroxy-N-demethylated. Preclinical research has focused on the parent compound, alcaftadine, which has been shown to be a potent antagonist at H1, H2, and H4 histamine (B1213489) receptors. researchgate.netnih.gov

Investigation of Immune Cell Function in Animal Models (e.g., Mast Cells, Eosinophils)

Specific investigations into the effects of Alcaftadine Methylhydroxy-N-demethylated on immune cell function in animal models have not been detailed in the available literature. Studies on alcaftadine have demonstrated its ability to stabilize mast cells and significantly inhibit the recruitment of eosinophils to the conjunctiva in murine models of allergic conjunctivitis. nih.govscispace.com The direct contribution of the Methylhydroxy-N-demethylated metabolite to these effects has not been elucidated.

Characterization of Molecular and Cellular Biomarkers in Preclinical Models

There is a lack of specific data characterizing molecular and cellular biomarkers in preclinical models following administration of this compound. Research on alcaftadine has indicated its protective effects on tight junction proteins, such as zonula occludin-1, in the conjunctival epithelium, which can be disrupted during an allergic response. nih.gov However, the specific role of its metabolites in this process is not defined.

Structure Activity Relationship Sar Investigations of Alcaftadine Methylhydroxy N Demethylated

Impact of Methylhydroxy Group on Receptor Binding and Selectivity

The introduction of a methylhydroxy group (-CH₂OH) can significantly alter a molecule's interaction with its biological target. This functional group can participate in hydrogen bonding, a key interaction for high-affinity receptor binding. The precise impact on receptor binding and selectivity would depend on the position of this group on the alcaftadine (B1684316) scaffold. If the methylhydroxy group is positioned in a region of the receptor's binding pocket that contains amino acid residues capable of forming hydrogen bonds (e.g., serine, threonine, tyrosine), it could potentially enhance the binding affinity.

Conversely, the introduction of a polar group like methylhydroxy could also decrease binding if the pocket is predominantly hydrophobic. The selectivity of the compound for different histamine (B1213489) receptor subtypes (H1, H2, H4) could also be modulated. For instance, if the binding pockets of these receptors have different degrees of polarity, the methylhydroxy group could favor binding to one subtype over the others, thereby altering the selectivity profile compared to the parent alcaftadine.

Role of N-Demethylation on Pharmacological Profile

N-demethylation, the removal of the methyl group from the piperidine (B6355638) nitrogen, is a common metabolic pathway for many drugs. This modification converts a tertiary amine (in alcaftadine) to a secondary amine in the N-demethylated metabolite. This change can have several consequences for the pharmacological profile:

Receptor Interaction: The nitrogen atom in the piperidine ring of alcaftadine is believed to be a key interaction point with the histamine receptors. The presence or absence of the methyl group can influence the steric and electronic properties of this nitrogen, thereby affecting binding affinity. N-demethylation might reduce steric hindrance, potentially allowing for a different or more optimal interaction with the receptor.

Basicity: Secondary amines are generally more basic than tertiary amines. This change in basicity (pKa) can affect the ionization state of the molecule at physiological pH, which in turn can influence its binding to the receptor and its pharmacokinetic properties.

Pharmacokinetics: N-demethylation often results in a more polar metabolite, which can lead to increased renal clearance and a shorter half-life compared to the parent compound.

Rational Design Principles Derived from Structural Modifications

The principles of rational drug design aim to systematically modify a lead compound to optimize its pharmacological properties. longdom.orgnih.govazolifesciences.com The structural modifications seen in Alcaftadine Methylhydroxy-N-demethylated can be analyzed from this perspective:

Exploring Polar Interactions: The addition of the methylhydroxy group represents a strategy to probe the binding site for potential hydrogen bonding interactions. Discovering such an interaction could be a key step in designing future analogs with enhanced potency and selectivity.

Modulating Steric and Electronic Properties: The N-demethylation serves to alter the size and basicity of the amine in the piperidine ring. This allows for an investigation into the importance of the N-methyl group for receptor binding and can guide further substitutions at this position to fine-tune the compound's activity.

These modifications are classic examples of strategies used in medicinal chemistry to build a structure-activity relationship profile for a class of compounds.

Theoretical Computations and Molecular Docking Studies

In the absence of experimental data, theoretical computations and molecular docking studies would be invaluable tools to predict the binding of this compound to histamine receptors. These computational methods can provide insights into:

Binding Pose: Predicting the most likely orientation of the metabolite within the receptor's binding pocket.

Binding Affinity: Estimating the strength of the interaction between the metabolite and the receptor, which can be correlated with its potency.

Key Interactions: Identifying the specific amino acid residues that interact with the methylhydroxy group and the demethylated nitrogen, providing a molecular basis for its activity.

Molecular docking simulations could compare the binding of alcaftadine and its metabolite to the crystal structures or homology models of the H1, H2, and H4 receptors. This would help to generate hypotheses about how the methylhydroxy and N-demethylated modifications affect binding affinity and selectivity, which could then be tested experimentally. Such studies are crucial in modern drug discovery for understanding drug-receptor interactions at a molecular level. nih.gov

Future Research Directions and Theoretical Applications of Alcaftadine Methylhydroxy N Demethylated

Unexplored Biochemical Pathways and Enzymatic Activities

The biotransformation of Alcaftadine (B1684316) to Alcaftadine Methylhydroxy-N-demethylated would theoretically involve N-demethylation and hydroxylation, common reactions in drug metabolism. The N-demethylation process often involves cytochrome P450 (CYP) enzymes, which would cleave the N-methyl group from the piperidine (B6355638) ring of Alcaftadine. nih.govmdpi.com This would be followed by a hydroxylation step, though the specific enzymes and cellular locations for these transformations in relation to Alcaftadine are not yet elucidated.

Future research should aim to identify the specific CYP isozymes or other enzymes responsible for these theoretical metabolic steps. Investigating the kinetics of these enzymatic reactions could provide insights into the rate of formation and potential accumulation of this metabolite.

Potential for Investigating Novel Molecular Targets and Interactions

While Alcaftadine primarily targets the H1 histamine (B1213489) receptor, its metabolites may exhibit different binding affinities or even interact with entirely new molecular targets. nih.gov this compound, with its altered chemical structure, could theoretically interact with different subtypes of histamine receptors or other receptors involved in allergic and inflammatory pathways.

Further investigation into the binding profile of this metabolite is warranted. Computational modeling and in vitro binding assays could be employed to screen for potential interactions with a wide range of receptors and enzymes. Understanding these interactions could reveal novel pharmacological activities or off-target effects.

Role in Mechanistic Toxicology and Metabolite-Induced Cellular Responses

The generation of metabolites is a key aspect of drug-induced toxicity. The N-demethylation process can sometimes produce reactive intermediates. nih.gov It is therefore important to investigate the potential for this compound to induce cellular stress, apoptosis, or inflammatory responses.

Future toxicological studies should include an assessment of this metabolite's effects on relevant cell types, such as hepatocytes and immune cells. Investigating its potential for mitochondrial toxicity and the activation of cellular stress pathways would be crucial in building a comprehensive safety profile of Alcaftadine.

Advanced Analytical Technologies for Metabolomics Research

The identification and quantification of minor metabolites like this compound require highly sensitive analytical techniques. Advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for metabolomics studies. nih.govresearchgate.net

The application of these technologies could help to definitively identify and quantify this metabolite in biological samples. Furthermore, these techniques can be used to create a broader metabolic profile of Alcaftadine, potentially uncovering other unknown metabolites and their pathways. nih.govresearchgate.net

Conceptual Frameworks for Next-Generation Antihistamine Research Based on Metabolite Insights

Insights gained from studying metabolites like this compound can inform the design of next-generation antihistamines. nih.govresearchgate.net Understanding how structural modifications affect metabolic pathways and biological activity can guide the development of drugs with improved efficacy, safety, and pharmacokinetic profiles.

A "metabolite-centric" drug design approach could focus on creating compounds that are either less likely to form potentially reactive metabolites or whose metabolites have beneficial therapeutic properties. This could lead to the development of safer and more effective treatments for allergic conditions.

Q & A

Basic Research Questions

Q. How can researchers characterize the pharmacokinetic properties of Alcaftadine Methylhydroxy-N-demethylated in preclinical models?

- Methodological Answer : Conduct open-label, single-center studies with healthy subjects (18–55 years) using bilateral dosing. Measure parameters like plasma concentration-time profiles (AUC, Cmax, Tmax) after single and repeated doses. Use high-performance liquid chromatography (HPLC) or mass spectrometry for quantification. Validate results against placebo-controlled studies to isolate formulation-specific effects .

Q. What experimental designs are optimal for evaluating ocular tolerability of Alcaftadine formulations?

- Methodological Answer : Implement double-masked, randomized, contralateral studies comparing active formulations (e.g., 0.25% Alcaftadine) to placebo (e.g., Tears Naturale II). Assess tolerability via subject-reported comfort scores (e.g., burning, itching) at defined intervals post-administration. Statistical analysis should focus on mean differences between treated and placebo eyes, with ANOVA or mixed-effects models to account for repeated measures .

Q. How do researchers ensure reproducibility in this compound toxicity studies?

- Methodological Answer : Standardize in vitro assays (e.g., cell viability, inflammatory markers) using primary corneal or conjunctival cell lines. For in vivo models, document dosing frequency (e.g., twice daily vs. overuse) and monitor clinical signs (e.g., conjunctival hemorrhage, eyelid swelling). Cross-reference results with retrospective patient data to validate preclinical findings .

Advanced Research Questions

Q. How can contradictions between efficacy and toxicity data for this compound be resolved?

- Methodological Answer : Perform dose-response analyses to identify thresholds for therapeutic efficacy (e.g., histamine receptor antagonism) versus toxicity (e.g., epithelial damage). Compare in vitro cytotoxicity assays (e.g., lactate dehydrogenase release) with in vivo tolerability data. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate systemic exposure with adverse events observed in clinical studies .

Q. What strategies mitigate ocular surface toxicity in Alcaftadine formulations without compromising efficacy?

- Methodological Answer : Optimize preservative-free formulations or incorporate biocompatible excipients (e.g., hyaluronic acid) to reduce epithelial irritation. Test modified delivery systems (e.g., nanoemulsions) to enhance corneal retention and minimize dosing frequency. Validate improvements using confocal microscopy for epithelial integrity and tear cytokine profiling (e.g., IL-6, MMP-3) .

Q. How can researchers validate the metabolic pathway of this compound in human models?

- Methodological Answer : Use hepatic microsomal assays or hepatocyte cultures to identify cytochrome P450 isoforms responsible for N-demethylation. Confirm metabolites via LC-MS/MS and compare with in vivo plasma samples from phase 1 trials. Cross-validate findings with computational tools (e.g., molecular docking) to predict enzyme-binding affinities .

Q. What systematic approaches identify literature gaps in this compound’s mechanism of action?

- Methodological Answer : Conduct a PRISMA-guided systematic review of primary literature (e.g., PubMed, Web of Science) using keywords like "Alcaftadine metabolism" and "ocular antihistamines." Annotate conflicting results (e.g., receptor selectivity) and design targeted in vitro studies (e.g., siRNA knockdown of H1/H4 receptors) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.